molecular formula C28H34N4O B227131 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol

2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol

Katalognummer B227131
Molekulargewicht: 442.6 g/mol
InChI-Schlüssel: BIINCYNXCNHUTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol, also known as SB-203580, is a highly specific inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.

Wirkmechanismus

2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol works by binding to the ATP-binding site of p38 MAPK, preventing its activation and subsequent downstream signaling. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to have a number of other biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the growth of tumors in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol is its specificity for p38 MAPK, which allows for more precise targeting of this pathway. However, it is important to note that 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol can also inhibit other kinases, such as JNK and ERK, at high concentrations. Additionally, its use in in vivo studies can be limited by its poor solubility and bioavailability.

Zukünftige Richtungen

There are a number of potential future directions for research on 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Another area of interest is the development of more potent and selective inhibitors of p38 MAPK. Finally, there is ongoing research into the role of p38 MAPK in various disease states, which may lead to new therapeutic targets for 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol and related compounds.
In conclusion, 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a highly specific inhibitor of p38 MAPK that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized. Ongoing research into its future directions may lead to new insights into its therapeutic potential.

Synthesemethoden

The synthesis of 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves several steps, starting with the reaction of 2,6-ditert-butyl-4-hydroxyphenol with 7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidine-2,4-dione. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol.

Wissenschaftliche Forschungsanwendungen

2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been widely used in scientific research for its ability to inhibit the activity of p38 MAPK, a key regulator of inflammatory responses. It has been shown to have potential therapeutic applications in a variety of diseases, including cancer, arthritis, and cardiovascular disease.

Eigenschaften

Produktname

2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol

Molekularformel

C28H34N4O

Molekulargewicht

442.6 g/mol

IUPAC-Name

2,6-ditert-butyl-4-[7-methyl-3-(4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C28H34N4O/c1-17-9-11-20(12-10-17)30-25-23(31-26-29-18(2)13-14-32(25)26)19-15-21(27(3,4)5)24(33)22(16-19)28(6,7)8/h9-16,30,33H,1-8H3

InChI-Schlüssel

BIINCYNXCNHUTJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=N3)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Kanonische SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=N3)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.